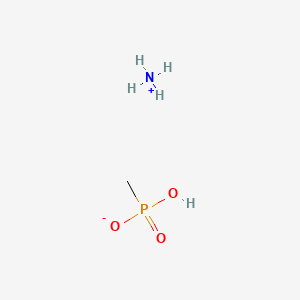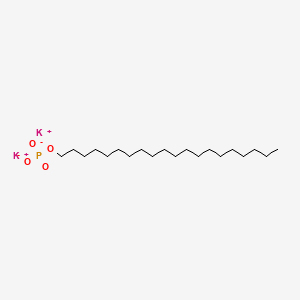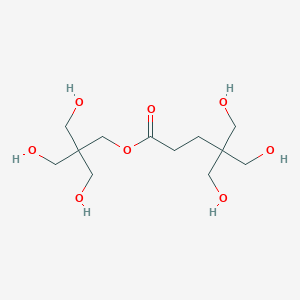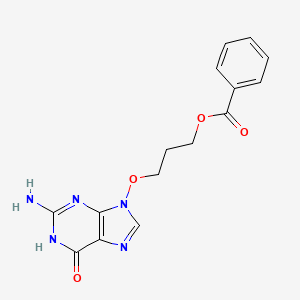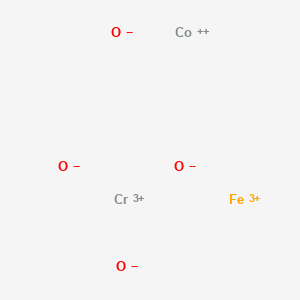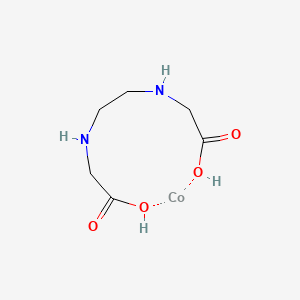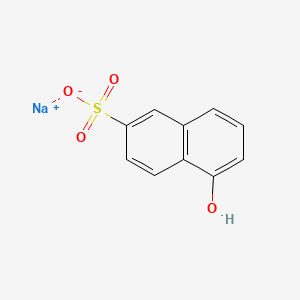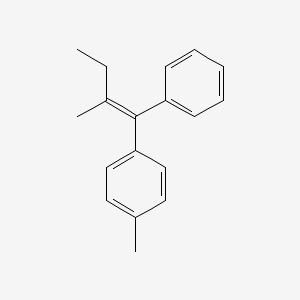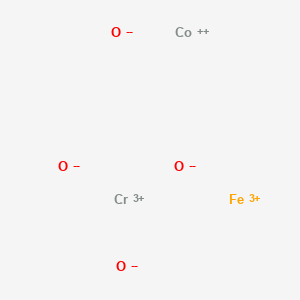
Chromium cobalt iron oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chromium cobalt iron oxide is a complex inorganic compound that combines the properties of chromium, cobalt, and iron oxides. This compound is known for its unique magnetic, electrical, and catalytic properties, making it a subject of extensive research and application in various fields, including materials science, chemistry, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Chromium cobalt iron oxide can be synthesized through various methods, including:
Sol-Gel Method: This involves the hydrolysis and polycondensation of metal alkoxides, followed by drying and calcination to form the oxide.
Hydrothermal Method: This method involves the reaction of metal salts in an aqueous solution at high temperatures and pressures, leading to the formation of the oxide.
Solid-State Reaction: This involves the direct reaction of metal oxides or carbonates at high temperatures to form the desired compound.
Industrial Production Methods: In industrial settings, this compound is typically produced through large-scale solid-state reactions. The raw materials, such as chromium oxide, cobalt oxide, and iron oxide, are mixed in stoichiometric ratios and heated at high temperatures in a controlled atmosphere to ensure complete reaction and formation of the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions: Chromium cobalt iron oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state oxides.
Reduction: It can be reduced to lower oxidation state oxides or even to the metallic state under certain conditions.
Substitution: Metal ions in the compound can be substituted with other metal ions, altering its properties.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.
Reducing Agents: Such as hydrogen gas and carbon monoxide.
Substitution Reactions: Typically involve the use of metal salts in aqueous or solid-state reactions.
Major Products: The major products formed from these reactions include various mixed metal oxides, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chromium cobalt iron oxide has a wide range of applications in scientific research, including:
Catalysis: It is used as a catalyst in various chemical reactions, including oxidation and reduction reactions.
Magnetic Materials: Due to its unique magnetic properties, it is used in the development of magnetic storage devices and sensors.
Biomedical Applications: The compound is explored for use in magnetic resonance imaging (MRI) contrast agents and targeted drug delivery systems.
Energy Storage: It is used in the development of supercapacitors and batteries due to its excellent electrochemical properties.
Mécanisme D'action
The mechanism by which chromium cobalt iron oxide exerts its effects is largely dependent on its structure and composition. The compound’s unique properties arise from the interactions between the chromium, cobalt, and iron ions within the oxide lattice. These interactions influence the compound’s magnetic, electrical, and catalytic behavior. For example, in catalytic applications, the compound’s surface properties and active sites play a crucial role in facilitating chemical reactions.
Comparaison Avec Des Composés Similaires
Chromium cobalt iron oxide can be compared with other similar compounds, such as:
Cobalt Iron Oxide (CoFe2O4): Known for its magnetic properties and used in similar applications.
Chromium Iron Oxide (CrFeO3): Also used in catalysis and magnetic applications but has different magnetic and catalytic properties due to the absence of cobalt.
Nickel Cobalt Iron Oxide (NiCoFe2O4): Another mixed metal oxide with unique magnetic and catalytic properties.
This compound stands out due to the synergistic effects of chromium, cobalt, and iron, which impart unique properties not found in other similar compounds.
Propriétés
Numéro CAS |
68186-97-0 |
|---|---|
Formule moléculaire |
CoCrFeO4 |
Poids moléculaire |
230.77 g/mol |
Nom IUPAC |
chromium(3+);cobalt(2+);iron(3+);oxygen(2-) |
InChI |
InChI=1S/Co.Cr.Fe.4O/q+2;2*+3;4*-2 |
Clé InChI |
JGKGEXCILSDQBF-UHFFFAOYSA-N |
SMILES canonique |
[O-2].[O-2].[O-2].[O-2].[Cr+3].[Fe+3].[Co+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


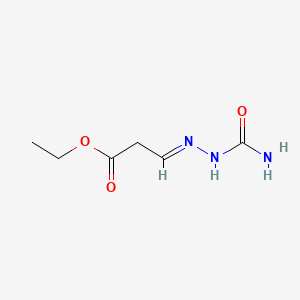
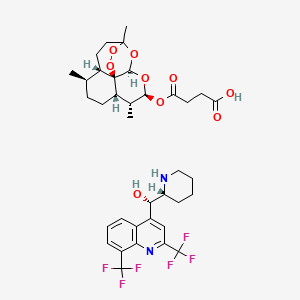
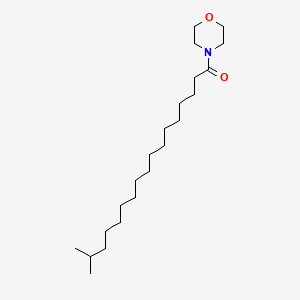
![2-(Iodomethyl)spiro[3.3]heptane](/img/structure/B12649709.png)
